molecular formula C13H15FOSi B13975821 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone

1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone

Cat. No.: B13975821
M. Wt: 234.34 g/mol
InChI Key: YHAYTJJMCSSQFV-UHFFFAOYSA-N
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Description

1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone is an organic compound characterized by the presence of a fluoro group, a trimethylsilyl-ethynyl group, and an ethanone moiety

Preparation Methods

The synthesis of 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and trimethylsilylacetylene.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.

Scientific Research Applications

1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity, while the trimethylsilyl-ethynyl group provides steric hindrance and electronic effects that influence its reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone can be compared with similar compounds such as:

    1-(3-Fluoro-2-(trimethylsilyl)phenyl)ethanone: Similar structure but lacks the ethynyl group, leading to different reactivity and applications.

    1-(2-Fluoro-3-ethynylphenyl)ethanone: Lacks the trimethylsilyl group, resulting in altered chemical properties.

    1-(2-Fluoro-3-(trimethylsilyl)phenyl)ethanone: Similar but without the ethynyl group, affecting its use in synthesis and biological studies.

The uniqueness of this compound lies in its combination of fluoro, trimethylsilyl, and ethynyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15FOSi

Molecular Weight

234.34 g/mol

IUPAC Name

1-[2-fluoro-3-(2-trimethylsilylethynyl)phenyl]ethanone

InChI

InChI=1S/C13H15FOSi/c1-10(15)12-7-5-6-11(13(12)14)8-9-16(2,3)4/h5-7H,1-4H3

InChI Key

YHAYTJJMCSSQFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1F)C#C[Si](C)(C)C

Origin of Product

United States

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